molecular formula C10H11FO2 B2886035 3-Fluoro-4-(propan-2-yloxy)benzaldehyde CAS No. 1021231-72-0

3-Fluoro-4-(propan-2-yloxy)benzaldehyde

Cat. No.: B2886035
CAS No.: 1021231-72-0
M. Wt: 182.194
InChI Key: KKQXWQKNWPXKME-UHFFFAOYSA-N
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Description

Significance of Substituted Benzaldehydes in Organic Synthesis and Medicinal Chemistry

Substituted benzaldehydes are a cornerstone of organic chemistry, serving as pivotal intermediates in the synthesis of a vast array of more complex molecules. wisdomlib.orgacs.orgliberty.eduresearchgate.net The aldehyde functional group is highly reactive and participates in a multitude of chemical transformations, including nucleophilic additions and condensation reactions. nbinno.com This reactivity allows for the construction of diverse molecular architectures, making substituted benzaldehydes indispensable in the creation of pharmaceuticals, agrochemicals, and specialty materials. nbinno.com

In medicinal chemistry, the benzaldehyde (B42025) scaffold is a common feature in many biologically active compounds. The ability to introduce various substituents onto the benzene (B151609) ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can influence its interaction with biological targets. nih.gov Substituted benzaldehydes are key precursors for the synthesis of various heterocyclic and aromatic compounds that form the basis of many drugs. nbinno.com Their utility extends to the development of anti-inflammatory agents, analgesics, and even compounds designed to increase the oxygen affinity of human hemoglobin. nih.govnbinno.com

Overview of Fluorinated Aryl Ethers and Aldehydes as Synthetic Precursors

The incorporation of fluorine into organic molecules has become a powerful strategy in drug discovery and materials science. nbinno.com Fluorinated aromatic aldehydes, in particular, offer unique chemical properties that can lead to enhanced therapeutic potential. nbinno.com The presence of a fluorine atom can profoundly influence a molecule's physical and chemical characteristics, including its reactivity, lipophilicity, and metabolic stability. nbinno.combohrium.com These attributes are critical for improving the pharmacokinetic profile of a drug candidate, affecting how it is absorbed, distributed, metabolized, and excreted by the body. nbinno.com

Fluorinated aryl ethers, a classification that includes 3-Fluoro-4-(propan-2-yloxy)benzaldehyde, are also of significant interest. The introduction of fluorine can enhance the metabolic stability of a compound by blocking sites susceptible to enzymatic degradation. bohrium.com Furthermore, the electronegativity of fluorine can alter the electron distribution within the molecule, impacting its binding affinity to biological targets. bohrium.com The synthesis of fluorinated aryl ethers is an active area of research, with methods such as palladium-catalyzed cross-coupling reactions providing efficient routes to these valuable compounds.

Structural Context and Importance of the Fluoro-Isopropoxybenzaldehyde Scaffold

While specific research on this compound is not yet widely published, the importance of the fluoro-isopropoxybenzaldehyde scaffold can be inferred from the study of related molecules. The combination of these functional groups provides a template for the design of novel compounds with potentially enhanced biological activity and improved physicochemical properties. This makes the scaffold a promising starting point for the development of new pharmaceuticals and other advanced materials.

Below is a data table summarizing the key properties of this compound.

PropertyValue
Chemical Formula C10H11FO2
Molecular Weight 182.19 g/mol
CAS Number 1021231-72-0
IUPAC Name This compound

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-4-propan-2-yloxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-7(2)13-10-4-3-8(6-12)5-9(10)11/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQXWQKNWPXKME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021231-72-0
Record name 3-fluoro-4-(propan-2-yloxy)benzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Chemical Reactivity and Mechanistic Studies of 3 Fluoro 4 Propan 2 Yloxy Benzaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde functional group is a primary site of chemical reactivity in 3-Fluoro-4-(propan-2-yloxy)benzaldehyde, characterized by the electrophilic nature of the carbonyl carbon.

The carbonyl carbon of the aldehyde group is susceptible to attack by various nucleophiles. This reaction typically proceeds through a nucleophilic addition mechanism, leading to the formation of a tetrahedral intermediate. For instance, it can react with Grignard reagents or organolithium compounds to form secondary alcohols. Similarly, condensation reactions with amines can yield imines, while reactions with alcohols in the presence of an acid catalyst produce acetals. evitachem.com

Compared to a simple aliphatic aldehyde like propanal, this compound is generally less reactive towards nucleophilic addition. This reduced reactivity is attributed to the electronic effects of the aromatic ring, which can delocalize the partial positive charge on the carbonyl carbon through resonance, thus making it less electrophilic. askfilo.com

Table 1: Examples of Nucleophilic Addition Reactions

Nucleophile Reagent Example Product Type
Hydride Sodium borohydride (B1222165) (NaBH₄) Primary alcohol
Organometallic Grignard reagent (R-MgBr) Secondary alcohol
Amine Primary amine (R-NH₂) Imine
Alcohol Ethanol (CH₃CH₂OH) Acetal

The aldehyde group in this compound can undergo both reduction and oxidation, leading to the formation of an alcohol or a carboxylic acid, respectively.

Reduction: The aldehyde can be readily reduced to the corresponding primary alcohol, 3-fluoro-4-(propan-2-yloxy)benzyl alcohol. This transformation is commonly achieved using mild reducing agents such as sodium borohydride (NaBH₄) or through catalytic hydrogenation.

Oxidation: Oxidation of the aldehyde group yields 3-fluoro-4-(propan-2-yloxy)benzoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromic acid.

Table 2: Redox Reactions of the Aldehyde Group

Transformation Reagent Example Product
Reduction Sodium borohydride (NaBH₄) 3-fluoro-4-(propan-2-yloxy)benzyl alcohol
Oxidation Potassium permanganate (KMnO₄) 3-fluoro-4-(propan-2-yloxy)benzoic acid

Aromatic Reactivity of the Fluoro-Isopropoxy Phenyl System

The reactivity of the aromatic ring is significantly influenced by the attached substituents: the fluorine atom, the isopropoxy group, and the aldehyde group.

In electrophilic aromatic substitution (EAS) reactions, the existing substituents on the benzene (B151609) ring direct the position of the incoming electrophile. The isopropoxy group is an activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. The fluorine atom, while electronegative and deactivating through induction, is also an ortho, para-director because of its lone pairs that can participate in resonance. The aldehyde group is a deactivating group and a meta-director. libretexts.org

Given the positions of the existing groups, the potential sites for electrophilic attack are C-2, C-5, and C-6. The powerful ortho, para-directing effect of the isopropoxy group at C-4 and the weaker ortho, para-directing effect of the fluorine at C-3, combined with the meta-directing effect of the aldehyde at C-1, lead to a complex regioselectivity. The most likely position for substitution would be C-5, which is ortho to the activating isopropoxy group and meta to the deactivating aldehyde group. Steric hindrance from the bulky isopropoxy group might disfavor substitution at the C-5 position to some extent. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Displacement of the fluorine atom by a nucleophile would require forcing conditions, such as high temperatures and a strong nucleophile. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. libretexts.org The presence of the aldehyde group can help to stabilize this negative intermediate to some degree.

Stereoelectronic Effects of Fluorine and Isopropoxy Substituents on Reaction Pathways

The reactivity of this compound is a direct consequence of the stereoelectronic effects of its substituents.

The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which deactivates the aromatic ring towards electrophilic attack. However, it also has a weaker electron-donating resonance effect (+R) due to its lone pairs, which directs incoming electrophiles to the ortho and para positions. youtube.com

These opposing electronic effects influence the reactivity of both the aromatic ring and the aldehyde group. The electron-withdrawing nature of the fluorine atom increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack than if it were absent. The electron-donating isopropoxy group, on the other hand, slightly diminishes the electrophilicity of the carbonyl carbon through resonance.

Applications of 3 Fluoro 4 Propan 2 Yloxy Benzaldehyde As a Synthetic Intermediate

Building Block for Complex Organic Synthesis

As a foundational building block, 3-Fluoro-4-(propan-2-yloxy)benzaldehyde provides a readily functionalizable aromatic core. The aldehyde group serves as a versatile handle for a wide array of chemical reactions, including but not limited to:

Reductive Amination: To introduce substituted amine functionalities.

Wittig and Horner-Wadsworth-Emmons Reactions: For the formation of carbon-carbon double bonds.

Aldol (B89426) and Knoevenagel Condensations: To construct larger carbon skeletons.

Oxidation and Reduction: To access the corresponding carboxylic acid or alcohol derivatives.

The presence of the fluorine atom can influence the regioselectivity of subsequent electrophilic aromatic substitution reactions, while the isopropoxy group can be cleaved under specific conditions to reveal a hydroxyl group for further derivatization. Chemical suppliers categorize this compound as a building block for fine and specialty chemicals, underscoring its role in constructing more elaborate molecular architectures for the pharmaceutical, agrochemical, and material science sectors genotekbio.com.

Precursor in the Development of Pharmaceutical Scaffolds

The structural motifs present in this compound are frequently encountered in medicinally active compounds. The incorporation of fluorine can enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic properties of a drug candidate. The isopropoxy group can also contribute to favorable interactions with biological targets and improve lipophilicity.

While specific examples directly utilizing this compound are not extensively detailed in publicly accessible literature, its constituent parts are prevalent in pharmaceutical design. The fluorinated benzaldehyde (B42025) core is a common starting point for the synthesis of various therapeutic agents. For instance, related fluorinated and alkoxy-substituted benzaldehydes are key intermediates in the synthesis of a range of biologically active molecules. This positions this compound as a high-potential precursor for novel pharmaceutical scaffolds.

Property Influenced by Structural MoietyMoietyPotential Pharmaceutical Advantage
Metabolic Stability, Binding AffinityFluorineIncreased drug efficacy and longevity
Lipophilicity, Target InteractionIsopropoxy GroupImproved absorption and distribution
Further FunctionalizationAldehyde GroupVersatility in scaffold elaboration

Utility in the Synthesis of Material Science Compounds

In the realm of material science, fluorinated aromatic compounds are prized for their unique properties, including thermal stability, chemical resistance, and distinct electronic characteristics. The aldehyde functionality of this compound allows for its incorporation into polymeric structures through polymerization or condensation reactions.

The presence of the fluorine atom can impart desirable properties such as hydrophobicity and altered dielectric constants to the resulting materials. While specific applications in materials science for this exact compound are still emerging, its potential as a monomer or cross-linking agent in the development of high-performance polymers, liquid crystals, and organic electronic materials is an active area of interest for chemical manufacturers who supply it for research in this field genotekbio.com.

Design and Synthesis of Chemical Probes for Biological Research

Chemical probes are essential tools for elucidating biological pathways and validating drug targets. The design of effective probes often requires a modular approach, where different functional groups contribute to properties such as target affinity, selectivity, and reporter group attachment.

The structure of this compound offers several advantages for the synthesis of chemical probes:

The aldehyde can be used to conjugate the molecule to amines on proteins or other biomolecules.

It can also serve as a reactive center for the introduction of reporter tags, such as fluorophores or biotin.

The fluoro-isopropoxy-phenyl core can be tailored to achieve specific interactions with a biological target of interest.

The development of novel chemical probes is a dynamic area of research, and versatile building blocks like this compound are valuable starting points for the synthesis of sophisticated molecular tools for biological exploration.

Synthesis and Exploration of Derivatives and Analogues of 3 Fluoro 4 Propan 2 Yloxy Benzaldehyde

Derivatives Involving Aldehyde Functional Group Transformation

The aldehyde group of 3-fluoro-4-(propan-2-yloxy)benzaldehyde is a reactive site amenable to numerous chemical transformations, allowing for its conversion into a variety of functional groups and incorporation into larger, more complex molecular architectures.

Formation of Hydrazone Derivatives

A significant pathway in the derivatization of this compound is the formation of hydrazones. This reaction involves the condensation of the aldehyde with a hydrazine (B178648) or a hydrazide derivative. nih.govnih.gov The reaction proceeds via nucleophilic addition of the terminal nitrogen of the hydrazine to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form a Schiff base, specifically a hydrazone, which contains the R₁R₂C=NNR₃R₄ functional group. nih.gov

This transformation is a well-established method for creating compounds with a diverse range of biological activities. nih.gov The synthesis is typically a straightforward, one-step process. By reacting this compound with different substituted hydrazines and hydrazides, a library of novel hydrazone derivatives can be generated, each featuring the core 3-fluoro-4-(isopropoxyphenyl) moiety.

Table 1: Synthesis of Hydrazone Derivatives

Reactant A Reactant B Product Class

Synthesis of Chalcone (B49325) and Pyrazoline Analogues

The aldehyde functionality of this compound serves as a key component in the synthesis of chalcones and their subsequent conversion to pyrazoline analogues.

Chalcone Synthesis: Chalcones are α,β-unsaturated ketones that are typically synthesized through a base-catalyzed Claisen-Schmidt condensation reaction. nih.govthepharmajournal.com In this process, this compound is reacted with an appropriate aryl ketone, such as a substituted acetophenone, in the presence of a base like sodium hydroxide. nih.govelifesciences.org This reaction yields a chalcone derivative characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.

Pyrazoline Synthesis: The synthesized chalcones are valuable intermediates for the creation of heterocyclic compounds, most notably pyrazolines. thepharmajournal.com Pyrazolines are five-membered heterocyclic rings containing two adjacent nitrogen atoms. dergipark.org.tr They are formed by the cyclization reaction of chalcones with hydrazine hydrate, often in the presence of a catalytic amount of acetic acid. dergipark.org.trthaiscience.info This reaction involves the addition of hydrazine to the α,β-unsaturated carbonyl system of the chalcone, followed by an intramolecular cyclization and dehydration to yield the 4,5-dihydro-1H-pyrazole ring system. dergipark.org.tr A variety of fluorinated pyrazoline analogues have been synthesized using this method under microwave irradiation. thaiscience.info

Table 2: Two-Step Synthesis of Pyrazoline Analogues

Step Reactants Reaction Type Product Class
1 This compound + Aryl Ketone Claisen-Schmidt Condensation Chalcone

Triazole and Bis-Triazole Derivatives via Click Chemistry

The field of click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has provided an efficient route for synthesizing 1,2,3-triazole derivatives. nih.govnih.govresearchgate.net To utilize this compound in this reaction, it must first be converted into a derivative containing either an azide (B81097) or a terminal alkyne.

A common strategy involves first synthesizing a propargyl-ether linked analogue of the starting material (as detailed in section 5.2.2), namely 3-fluoro-4-(prop-2-yn-1-yloxy)benzaldehyde. This alkyne-containing molecule can then readily react with a variety of organic azides in the presence of a copper(I) catalyst to form 1,4-disubstituted 1,2,3-triazole derivatives. nih.govresearchgate.net This modular approach allows for the creation of a diverse library of triazole compounds by varying the structure of the azide reactant. The synthesis of bis-triazoles can also be achieved by using molecules containing two azide functionalities.

Modifications of the Isopropoxy Chain

Alterations to the ether-linked side chain of this compound offer another avenue for creating structural diversity. These modifications typically begin with the precursor molecule, 3-fluoro-4-hydroxybenzaldehyde (B106929).

Alkoxy and Aryloxy Analogue Synthesis

A range of alkoxy and aryloxy analogues can be synthesized starting from 3-fluoro-4-hydroxybenzaldehyde. This precursor is obtained by the demethylation of 3-fluoro-4-methoxybenzaldehyde (B1294953) using reagents like hydrobromic acid. chemicalbook.com

The synthesis of the desired analogues is then achieved through a Williamson ether synthesis. In this reaction, the hydroxyl group of 3-fluoro-4-hydroxybenzaldehyde is deprotonated by a base, such as potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide is then reacted with a variety of alkyl halides or aryl halides to introduce different alkoxy or aryloxy groups at the 4-position, yielding a diverse series of analogues.

Propargyl-Ether Linked Benzaldehyde (B42025) Derivatives

A particularly useful analogue for further derivatization is 3-fluoro-4-(prop-2-yn-1-yloxy)benzaldehyde. uni.lusigmaaldrich.com This compound contains a terminal alkyne group, making it an ideal substrate for click chemistry reactions.

The synthesis of this derivative is accomplished via a Williamson ether synthesis, starting from 3-fluoro-4-hydroxybenzaldehyde. chemicalbook.com The reaction involves treating the starting phenol (B47542) with propargyl bromide in the presence of a base, such as anhydrous potassium carbonate, in a suitable solvent like dimethylformamide. researchgate.netresearchgate.net This process efficiently attaches the propargyl group to the phenolic oxygen, yielding the desired alkyne-functionalized benzaldehyde, which serves as a key building block for the synthesis of triazole derivatives as described in section 5.1.3.

Table 3: List of Mentioned Compounds

Compound Name
This compound
Hydrazone
Chalcone
Pyrazoline
1,2,3-Triazole
Bis-Triazole
3-Fluoro-4-hydroxybenzaldehyde
Propargyl Bromide
3-fluoro-4-(prop-2-yn-1-yloxy)benzaldehyde
3-fluoro-4-methoxybenzaldehyde
Acetophenone
Hydrazine
Hydrazine Hydrate
Potassium Carbonate

Structural Diversification of the Fluoro-Aromatic Core

Introduction of Additional Halogen or Alkyl Substituents

The introduction of additional halogen atoms (such as chlorine, bromine, or another fluorine atom) or various alkyl groups onto the benzaldehyde ring can significantly influence the molecule's properties. Halogenation can introduce new points for further chemical reactions and can alter the electronic nature of the ring, while alkylation can impact lipophilicity and steric interactions.

Research into the functionalization of substituted benzaldehydes provides established methodologies for these transformations. For instance, electrophilic aromatic substitution reactions can be employed to introduce halogens at positions activated by the existing alkoxy and formyl groups. The precise location of the new substituent is directed by the combined electronic effects of the fluorine, isopropoxy, and aldehyde moieties. Similarly, alkyl groups can be introduced through reactions such as Friedel-Crafts alkylation, although the conditions must be carefully controlled to avoid unwanted side reactions with the sensitive aldehyde group. Often, a multi-step sequence involving protection of the aldehyde, introduction of the substituent, and subsequent deprotection is required.

While direct multi-halogenation or alkylation on the this compound core is not extensively documented in dedicated studies, the synthesis of related polysubstituted aromatic aldehydes illustrates the chemical principles that would be applied. For example, the selective protection of hydroxyl groups on dihydroxybenzaldehydes allows for regioselective alkylation at specific positions before further modification. nih.gov Such strategies could be adapted, starting from precursors like 3-fluoro-4-hydroxybenzaldehyde, to build the desired substitution pattern. ossila.comscbt.com

Transformation Type Illustrative Reaction Reagents & Conditions Potential Application to Core Structure
Halogenation Electrophilic BrominationBr₂, FeBr₃Introduction of a bromine atom at C5.
Halogenation Electrophilic ChlorinationCl₂, AlCl₃Introduction of a chlorine atom at C5.
Alkylation Friedel-Crafts AlkylationR-Cl, AlCl₃ (with protected aldehyde)Introduction of an alkyl group (e.g., methyl, ethyl) at C5.
Alkylation Williamson Ether SynthesisR-Br, Base (on a dihydroxy precursor)Sequential building of alkoxy side chains before formylation. nih.gov

Synthesis of Related Fluorinated Heterocyclic Benzaldehydes

Replacing the phenyl ring of this compound with a fluorinated heterocycle is a powerful strategy for structural diversification. Heterocycles such as pyridine (B92270), indole (B1671886), or pyrimidine (B1678525) can introduce significant changes in polarity, hydrogen bonding capacity, and metabolic profile. The synthesis of these analogues typically involves building the heterocyclic core from appropriately substituted precursors rather than modifying the pre-formed benzaldehyde.

Fluorinated Pyridine-based Analogues: The synthesis of fluorinated pyridinecarboxaldehydes often involves multi-step sequences. ontosight.ai One common approach is the functionalization of a pre-existing fluorinated pyridine ring. For example, a methyl group at a position adjacent to the ring nitrogen can be oxidized to an aldehyde using reagents like selenium dioxide. google.com Alternatively, methods like the Stille vinylation reaction followed by ozonolysis can convert a halogenated pyridine into the corresponding carboxaldehyde. google.com The fluorine and alkoxy substituents would be introduced onto the pyridine ring early in the synthetic sequence. The development of C-H fluorination techniques, for instance using AgF₂, has also provided pathways to fluorinated pyridines that can be further elaborated into aldehyde derivatives. nih.gov

Fluorinated Indole-based Analogues: Fluorinated indole-3-carboxaldehydes are another important class of heterocyclic analogues. A prevalent method for their synthesis is the Vilsmeier-Haack reaction on a fluorinated indole precursor. google.com This reaction introduces a formyl group selectively at the C3 position of the indole ring. For example, 5-fluoro-1H-indole-3-carbaldehyde can be synthesized from 4-fluoro-2-methylaniline, which undergoes cyclization and formylation in the presence of a Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide). google.com Other metal-free methods for accessing fluorinated indoles have also been developed, starting from simple anilines and fluorinated building blocks, which can then be formylated. nih.gov

Heterocyclic Core Synthetic Method Key Precursor Example Resulting Analogue Type
Pyridine Oxidation of methylpyridine2-Methyl-3-fluoropyridine derivativeFluorinated Pyridine-2-carboxaldehyde google.com
Pyridine C-H Fluorination / Elaboration3,5-Disubstituted Pyridine2-Fluoro-3,5-disubstituted Pyridinecarboxaldehyde nih.gov
Indole Vilsmeier-Haack Reaction4-Fluoro-2-methylaniline5-Fluoro-1H-indole-3-carboxaldehyde google.com
Indole Oxidative DearomatizationSubstituted Aniline2-Trifluoromethyl-3-trifluoroacetyl Indole nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies for 3 Fluoro 4 Propan 2 Yloxy Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 3-Fluoro-4-(propan-2-yloxy)benzaldehyde, a comprehensive analysis involves ¹H, ¹³C, and ¹⁹F NMR, often supplemented by two-dimensional techniques to resolve complex structural questions.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to each non-equivalent proton are observed. The aldehyde proton (-CHO) characteristically appears as a singlet at a downfield chemical shift, typically around 9.8-10.0 ppm, due to the strong deshielding effect of the carbonyl group. docbrown.info The aromatic protons exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The proton ortho to the aldehyde group and meta to the fluorine atom typically resonates as a doublet of doublets. Similarly, the proton meta to the aldehyde and ortho to the fluorine shows a distinct splitting pattern. The proton situated between the fluoro and isopropoxy groups also appears as a doublet.

The isopropoxy group gives rise to two signals: a septet for the methine proton (-CH) and a doublet for the two equivalent methyl groups (-CH₃). The integration of these signals confirms the ratio of protons in the molecule, consistent with its structure.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aldehyde H ~9.85 s (singlet) -
Aromatic H (ortho to CHO) ~7.65 dd (doublet of doublets) J_HH, J_HF
Aromatic H (meta to CHO) ~7.55 d (doublet) J_HH
Aromatic H (ortho to O-iPr) ~7.10 d (doublet) J_HH
Isopropoxy CH ~4.70 sept (septet) ~6.0

Note: The exact chemical shifts and coupling constants can vary based on the solvent and spectrometer frequency.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is highly deshielded and appears at a characteristic downfield shift, often in the range of 189-191 ppm. nih.gov The aromatic carbons show distinct signals, with their chemical shifts influenced by the attached substituents (fluoro, isopropoxy, and aldehyde groups). The carbon atom directly bonded to the fluorine atom exhibits a large one-bond carbon-fluorine coupling (¹J_CF), which is a key identifying feature. Other aromatic carbons will show smaller two- or three-bond couplings to fluorine. The carbons of the isopropoxy group, the methine and the two equivalent methyl carbons, appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
Aldehyde C=O ~190.0
Aromatic C-F ~158.0 (d, ¹J_CF ≈ 250 Hz)
Aromatic C-O ~152.0
Aromatic C-CHO ~131.0
Aromatic C-H ~128.0, ~115.0, ~114.0
Isopropoxy CH ~72.0

Note: Chemical shifts are approximate and coupling constants (J) are given in Hertz (Hz). The notation 'd' indicates a doublet due to C-F coupling.

Given the presence of a fluorine atom, ¹⁹F NMR is an exceptionally sensitive and informative technique. azom.com Fluorine-19 is a 100% naturally abundant nucleus with a spin of 1/2, resulting in sharp signals and a wide range of chemical shifts, which makes it highly sensitive to the local electronic environment. wikipedia.org For this compound, a single resonance is expected. The chemical shift of the fluorine signal is influenced by the electronic effects of the neighboring aldehyde and isopropoxy groups. The signal will be split into a multiplet due to coupling with the ortho and meta aromatic protons. For aromatic fluorine compounds, chemical shifts typically appear between -100 and -165 ppm relative to a standard like CFCl₃. azom.comcolorado.edu

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. It would be used to confirm the connectivity within the aromatic ring and to link the methine and methyl protons of the isopropoxy group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of directly attached carbon atoms. It is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The FT-IR spectrum of this compound provides direct evidence for its key functional groups. The most prominent absorption is typically the strong C=O stretching vibration of the aldehyde group, which appears in the region of 1690-1715 cm⁻¹. The aromatic ring gives rise to several characteristic absorptions, including C=C stretching vibrations around 1500-1600 cm⁻¹ and C-H stretching vibrations just above 3000 cm⁻¹. The C-O stretching of the aryl-alkyl ether linkage is expected to produce a strong band around 1250 cm⁻¹. The presence of the fluorine substituent is confirmed by a C-F stretching vibration, typically found in the 1100-1300 cm⁻¹ region. Aliphatic C-H stretching vibrations from the isopropoxy group are also observed around 2850-3000 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Functional Group Approximate Frequency (cm⁻¹) Intensity
C-H Stretch Aldehyde (-CHO) ~2850 and ~2750 Medium
C=O Stretch Aldehyde (-CHO) ~1700 Strong
C-H Stretch Aromatic ~3050-3100 Medium
C=C Stretch Aromatic Ring ~1600, ~1500 Medium-Strong
C-H Stretch Aliphatic (Isopropoxy) ~2870-2980 Medium
C-O Stretch Aryl-Alkyl Ether ~1250 Strong

These spectroscopic methods, when used in concert, provide a detailed and unambiguous confirmation of the chemical structure of this compound, forming the basis for its analytical characterization. nih.gov

Fourier Transform Raman (FT-Raman) Spectroscopy

Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹.

Aldehyde C-H stretching: This gives rise to a characteristic band around 2700-2900 cm⁻¹.

C=O stretching of the aldehyde group: A strong, prominent peak is expected in the range of 1680-1715 cm⁻¹.

Aromatic C=C stretching: Multiple bands are anticipated between 1400 and 1600 cm⁻¹.

C-O-C (ether) stretching: Asymmetric and symmetric stretching vibrations of the isopropoxy group would appear in the 1000-1300 cm⁻¹ region.

C-F stretching: A characteristic band for the carbon-fluorine bond is expected around 1200-1280 cm⁻¹.

The substitution pattern on the benzene (B151609) ring, with the fluorine, isopropoxy, and aldehyde groups, will influence the exact positions and intensities of these peaks.

Table 1: Expected FT-Raman Vibrational Modes for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3000-3100
Aldehyde C-H Stretch 2700-2900
C=O Stretch (Aldehyde) 1680-1715
Aromatic C=C Stretch 1400-1600
C-O-C Stretch (Ether) 1000-1300

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation pathways of a molecule, which aids in its structural confirmation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The exact mass of the compound (C₁₀H₁₁FO₂) is 182.0743 g/mol . HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds closely to this theoretical value, typically within a few parts per million (ppm). This high accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for polar molecules like this compound. In positive ion mode, ESI-MS would be expected to generate the protonated molecule [M+H]⁺ at m/z 183.0822.

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) of the [M+H]⁺ ion would provide further structural information. Common fragmentation pathways for benzaldehydes include the loss of the formyl group (-CHO) as carbon monoxide (CO), leading to a significant fragment ion. For this compound, key fragmentation steps could involve:

Loss of the isopropyl group from the ether linkage.

Cleavage of the entire isopropoxy group.

Loss of carbon monoxide from the aldehyde.

Table 2: Predicted Mass Spectrometry Data for this compound

Ion Formula Predicted m/z
[M]⁺ C₁₀H₁₁FO₂ 182.0743

Electronic Absorption Spectroscopy (UV-Vis)

Electronic Absorption Spectroscopy, or UV-Vis spectroscopy, measures the absorption of ultraviolet and visible light by a molecule. This technique provides information about the electronic transitions within the molecule, which are related to the presence of chromophores. The benzaldehyde (B42025) moiety in this compound is the primary chromophore.

The UV-Vis spectrum of benzaldehyde in a non-polar solvent typically shows two absorption bands: a strong band around 240-250 nm corresponding to the π → π* transition of the benzene ring, and a weaker band around 280-290 nm due to the n → π* transition of the carbonyl group. The presence of the fluorine and isopropoxy substituents on the benzene ring in this compound is expected to cause a bathochromic (red) shift in these absorption maxima. Therefore, the λ_max values for this compound are likely to be slightly higher than those of unsubstituted benzaldehyde.

Table 3: Expected UV-Vis Absorption Maxima for this compound

Electronic Transition Expected λ_max (nm)
π → π* ~250-260

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for verifying the purity of a synthesized compound and for its separation from any impurities or byproducts.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment of organic compounds. For a moderately polar compound like this compound, a reversed-phase HPLC method would be most suitable.

In this setup, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase. A typical mobile phase would be a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. The components of the sample are separated based on their differential partitioning between the stationary and mobile phases.

The purity of the this compound sample would be determined by integrating the area of its peak in the chromatogram and expressing it as a percentage of the total area of all peaks. A high-purity sample would show a single, sharp, and symmetrical peak with a stable retention time under constant chromatographic conditions.

Table 4: Representative HPLC Method Parameters for this compound

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile/Water gradient
Detector UV at λ_max (e.g., 254 nm)
Flow Rate 1.0 mL/min

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical technique for the identification and quantification of this compound. This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing high sensitivity and selectivity.

The analysis of aldehydes by LC-MS often involves a derivatization step to enhance ionization efficiency and chromatographic retention. nih.govlcms.cz For this compound, derivatization with a reagent such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be employed. This reaction targets the aldehyde functional group to form a stable hydrazone derivative, which is more amenable to ionization by techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.govlcms.cz

In a hypothetical LC-MS analysis, a reversed-phase C18 column would likely be used for separation. The mobile phase could consist of a gradient mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of an additive such as formic acid to facilitate protonation and improve peak shape. sielc.com

The mass spectrometer would be set to operate in positive ion mode to detect the protonated molecule of the derivatized compound, [M+H]⁺. The high-resolution mass spectrometry (HRMS) capabilities of modern instruments, such as Orbitrap or time-of-flight (TOF) analyzers, would allow for the determination of the accurate mass of the analyte, confirming its elemental composition. mdpi.com Tandem mass spectrometry (MS/MS) would be utilized for structural confirmation by inducing fragmentation of the parent ion and analyzing the resulting product ions. The fragmentation pattern would be characteristic of the this compound structure.

Table 1: Illustrative LC-MS Parameters for the Analysis of DNPH-derivatized this compound

ParameterValue
Liquid Chromatography
ColumnC18 Reversed-Phase (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient50% B to 95% B over 10 minutes
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometry
Ionization SourceElectrospray Ionization (ESI), Positive Mode
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature350 °C
MS Scan Rangem/z 100-600
MS/MS FragmentationCollision-Induced Dissociation (CID)
Expected [M+H]⁺ (derivatized)m/z 363.1101

Note: The data in this table is illustrative and represents typical parameters for the analysis of a derivatized aldehyde.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to conventional HPLC. uj.edu.pl These enhancements are achieved through the use of columns packed with sub-2 µm particles, which requires instrumentation capable of handling higher backpressures. uj.edu.pl

For the analysis of this compound, a UPLC method would provide a rapid and highly efficient separation from potential impurities and related substances. The principles of separation would be similar to HPLC, likely employing a reversed-phase methodology. A UPLC C18 or a phenyl-hexyl column could be selected to leverage the aromatic nature of the analyte for enhanced retention and selectivity. researchgate.net The use of smaller particles in the UPLC column leads to sharper and narrower peaks, resulting in improved resolution and higher sensitivity. uj.edu.pl

The significantly shorter analysis times offered by UPLC are a key advantage, increasing sample throughput. waters.com A typical UPLC analysis could be completed in a fraction of the time required for a standard HPLC method, often in under 5 minutes, without compromising the quality of the separation. waters.com

When coupled with a photodiode array (PDA) detector, UPLC can provide UV-Vis spectral data for the analyte, which can aid in peak identification and purity assessment. The combination of UPLC with mass spectrometry (UPLC-MS) further enhances analytical power, providing both high-resolution separation and sensitive mass detection. mdpi.com

Table 2: Representative UPLC Method Parameters for this compound

ParameterValue
UPLC System
ColumnAcquity UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase AWater
Mobile Phase BAcetonitrile
Gradient40% B to 80% B over 3 minutes
Flow Rate0.6 mL/min
Column Temperature45 °C
Injection Volume1 µL
Detector
TypePhotodiode Array (PDA)
Wavelength254 nm
Expected Retention Time~ 1.8 min

Note: The data in this table is for illustrative purposes and represents a plausible UPLC method for the target compound.

Computational Chemistry Investigations of 3 Fluoro 4 Propan 2 Yloxy Benzaldehyde

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) calculations are a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. For 3-Fluoro-4-(propan-2-yloxy)benzaldehyde, geometry optimization is typically performed using DFT methods, such as the B3LYP functional, combined with a suitable basis set like 6-311++G(d,p). This process identifies the molecule's most stable conformation, its equilibrium geometry, by minimizing the total electronic energy.

The optimized structure reveals key bond lengths, bond angles, and dihedral angles. For instance, the benzaldehyde (B42025) moiety is expected to be largely planar, with the fluorine and propan-2-yloxy substituents influencing the electron distribution and geometry of the benzene (B151609) ring. The electronic structure, including the distribution of electron density and molecular orbitals, is also determined through these calculations, providing a foundation for understanding the molecule's chemical behavior. Studies on similar molecules, such as 3-Ethoxy-4-hydroxy benzaldehyde, have utilized these methods to establish their structural and electronic characteristics. rasayanjournal.co.in

Vibrational Frequency Calculations and Theoretical Spectral Simulations

Following geometry optimization, vibrational frequency calculations are carried out to predict the infrared (IR) and Raman spectra of this compound. These calculations are based on the second derivatives of the energy with respect to the atomic coordinates. The results provide a set of vibrational modes, each with a specific frequency and intensity, which correspond to the stretching, bending, and torsional motions of the atoms.

Theoretical spectral simulations based on these calculations are invaluable for interpreting experimental spectra. By comparing the calculated vibrational frequencies with experimental data, a detailed assignment of the spectral bands to specific molecular motions can be achieved. For related benzaldehyde derivatives, a good agreement between theoretical and experimental spectra is often observed after applying a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors. researchgate.netresearchgate.net

Potential Energy Distribution (PED) Analysis of Vibrational Modes

To provide a more quantitative assignment of the vibrational modes, a Potential Energy Distribution (PED) analysis is often performed. PED analysis decomposes the normal modes of vibration into contributions from individual internal coordinates (e.g., bond stretching, angle bending). This allows for a precise description of the nature of each vibrational band, identifying whether it is a pure stretching or bending mode or a mixture of several motions. For complex molecules like this compound, many vibrational modes are expected to be coupled, making PED analysis essential for an unambiguous assignment of the spectra. researchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hybridization

Natural Bond Orbital (NBO) analysis is a powerful tool for investigating charge transfer, hyperconjugative interactions, and hybridization within a molecule. ijcce.ac.ir By analyzing the delocalization of electron density between filled donor NBOs and empty acceptor NBOs, it is possible to quantify the stability arising from these interactions.

In this compound, NBO analysis can reveal significant intramolecular charge transfer interactions. For example, the delocalization of lone pair electrons from the oxygen atoms of the propan-2-yloxy group and the fluorine atom to the π* orbitals of the benzene ring and the carbonyl group can be quantified. The analysis also provides information on the hybridization of atomic orbitals, offering insights into the bonding characteristics of the molecule. For similar compounds, NBO analysis has been instrumental in understanding the electronic factors that govern their stability and reactivity. rasayanjournal.co.in

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Reactivity Descriptors)

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons.

The HOMO-LUMO energy gap is a crucial parameter for determining the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For this compound, the HOMO is likely to be localized on the electron-rich aromatic ring and the oxygen atom of the ether group, while the LUMO is expected to be centered on the electron-withdrawing benzaldehyde group.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's reactivity and are valuable for predicting its behavior in chemical reactions. researchgate.netconicet.gov.ar

Illustrative Data Table of Reactivity Descriptors (Representative Values)

ParameterFormulaValue (eV)
HOMO EnergyEHOMO-6.5
LUMO EnergyELUMO-1.8
Energy GapΔE = ELUMO - EHOMO4.7
Ionization PotentialI ≈ -EHOMO6.5
Electron AffinityA ≈ -ELUMO1.8
Electronegativityχ = (I + A) / 24.15
Chemical Hardnessη = (I - A) / 22.35
Chemical SoftnessS = 1 / (2η)0.21

Conformation Analysis through Molecular Mechanics and Dynamics

While DFT is excellent for studying the electronic properties of a single conformation, molecules with flexible side chains like the propan-2-yloxy group can exist in multiple conformations. Conformational analysis aims to identify the different stable conformers and their relative energies.

Conclusion and Future Research Perspectives on 3 Fluoro 4 Propan 2 Yloxy Benzaldehyde

Summary of Current Research Advancements and Knowledge Gaps

Current scientific literature does not feature dedicated research studies on the specific properties, reactivity, or applications of 3-Fluoro-4-(propan-2-yloxy)benzaldehyde. Its presence is noted implicitly as a structural motif or a potential intermediate in broader chemical syntheses. The primary knowledge advancement is the inferred synthetic route to this compound, which is based on well-established chemical principles.

The synthesis of analogous alkoxy benzaldehydes is frequently achieved through the Williamson ether synthesis. This suggests that this compound is most likely synthesized from its precursor, 3-Fluoro-4-hydroxybenzaldehyde (B106929), by reaction with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base. This precursor, 3-Fluoro-4-hydroxybenzaldehyde, is a known building block used in the synthesis of molecules with potential applications in medicinal chemistry, such as curcuminoid analogues and hydrazone derivatives. ossila.com

The significant knowledge gaps for this compound are substantial and encompass nearly all aspects of its chemical and physical profile. These include, but are not limited to:

Detailed Spectroscopic and Physicochemical Data: Comprehensive characterization data (NMR, IR, MS, melting point, boiling point, solubility, etc.) is not readily available in public databases.

Biological Activity: There is no published research on the biological or pharmacological effects of this specific compound.

Reactivity Profile: Beyond the expected reactions of an aldehyde and a fluorinated aromatic ether, its specific reactivity, including the influence of the combined electronic effects of the fluoro and isopropoxy groups, has not been investigated.

Material Science Applications: The potential for this compound to be used in the development of new materials, such as polymers or liquid crystals, remains unexplored.

Unexplored Synthetic Methodologies and Reactivity Pathways

While the Williamson ether synthesis is a logical and established method for preparing this compound, several modern and potentially more efficient synthetic methodologies remain unexplored for this specific transformation.

Unexplored Synthetic Methodologies:

Synthetic MethodologyPotential Advantages
Buchwald-Hartwig C-O Coupling Could offer a milder alternative to the Williamson ether synthesis, potentially with higher yields and broader substrate scope.
Mitsunobu Reaction Allows for the conversion of 3-Fluoro-4-hydroxybenzaldehyde using 2-propanol under mild, neutral conditions, which can be advantageous for sensitive substrates.
Phase-Transfer Catalysis Could enhance the efficiency of the Williamson ether synthesis by facilitating the reaction between the aqueous and organic phases, potentially leading to faster reaction times and easier work-up.

Unexplored Reactivity Pathways:

The reactivity of the aldehyde functional group is well-documented, but the interplay with the ortho-fluoro and para-isopropoxy substituents could lead to unique outcomes in various reactions.

Reaction TypePotential for Exploration
Condensation Reactions Investigation of Knoevenagel, Aldol (B89426), and similar condensation reactions to synthesize a variety of derivatives with potential biological activity.
Oxidation and Reduction Systematic study of the oxidation to the corresponding carboxylic acid and reduction to the alcohol to provide further synthetic intermediates.
Organometallic Chemistry Use as a substrate in reactions involving organometallic reagents to form new carbon-carbon bonds at the aldehyde carbon.
Asymmetric Synthesis Exploration of stereoselective reductions or additions to the aldehyde to create chiral building blocks.

Potential for Novel Derivative Design and Targeted Synthesis for Specific Applications

The true potential of this compound likely lies in its use as a scaffold for the design and synthesis of novel derivatives with specific, targeted applications. The presence of the fluorine atom and the isopropoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.

Potential Areas for Derivative Design:

Medicinal Chemistry: The precursor, 3-Fluoro-4-hydroxybenzaldehyde, is used to synthesize compounds with anticancer and anti-inflammatory properties. ossila.com Derivatives of this compound could be designed as analogues of these compounds, where the isopropoxy group could enhance properties such as metabolic stability and membrane permeability.

Agrochemicals: The fluorobenzaldehyde motif is present in some herbicides and pesticides. The unique substitution pattern of this compound could be exploited to develop new agrochemicals with improved efficacy and selectivity.

Materials Science: The aromatic and polar nature of the molecule suggests its potential as a building block for liquid crystals or specialty polymers. The fluorine atom can impart desirable properties such as thermal stability and altered electronic characteristics.

Targeted Synthesis Strategies:

Future research should focus on the targeted synthesis of libraries of compounds derived from this compound. For instance, a library of imines, oximes, or hydrazones could be synthesized and screened for a range of biological activities. Furthermore, multi-step synthetic sequences starting from this compound could lead to more complex heterocyclic structures, a common feature in many pharmaceutical agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Fluoro-4-(propan-2-yloxy)benzaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, substituting a hydroxyl group with isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) can introduce the isopropoxy moiety. Alternatively, condensation of 3-fluoro-4-hydroxybenzaldehyde with propan-2-ol using glacial acetic acid as a catalyst under reflux (4–6 hours) has been reported for analogous benzaldehyde derivatives . Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimizing stoichiometry (1:1.2 aldehyde to alcohol ratio) improves yields.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm the aldehyde proton (δ ~9.8–10.0 ppm) and fluorine coupling patterns (e.g., splitting due to ortho-fluorine). The isopropyl group shows characteristic doublets for CH(CH₃)₂ (δ ~1.3–1.5 ppm) .
  • FT-IR : Aldehyde C=O stretch (~1700 cm⁻¹) and C-F vibration (~1100 cm⁻¹) .
  • GC-MS/HPLC : Used to assess purity and identify byproducts (e.g., incomplete substitution or oxidation) .

Q. How does the electronic effect of the fluorine substituent influence the reactivity of the aldehyde group?

  • Methodological Answer : The electron-withdrawing fluorine atom at the 3-position increases the electrophilicity of the aldehyde, enhancing its reactivity in nucleophilic additions (e.g., forming imines or hydrazones). Comparative studies with non-fluorinated analogs show faster Schiff base formation, confirmed by kinetic UV-Vis spectroscopy .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer : Discrepancies in unit cell parameters or diffraction patterns may arise from polymorphism or solvent inclusion. Use high-resolution X-ray diffraction (HR-XRD) with SHELXL for refinement . For ambiguous cases, supplement with solid-state NMR (¹⁹F MAS NMR) to probe fluorine environments and DFT calculations (e.g., Gaussian09) to model crystal packing .

Q. What strategies mitigate side reactions during functionalization of the aldehyde group in this compound?

  • Methodological Answer :

  • Protection-Deprotection : Temporarily protect the aldehyde as an acetal (e.g., ethylene glycol, p-TsOH catalyst) before modifying other sites .
  • Low-Temperature Reactions : Perform nucleophilic additions at 0–5°C to reduce aldol condensation .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization) and adjust solvent polarity (switch from DMF to THF) .

Q. What computational methods predict the biological activity of this compound-based inhibitors?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Screen against target proteins (e.g., kinases) using the aldehyde as an electrophilic warhead.
  • QSAR Models : Correlate substituent effects (e.g., fluorine’s Hammett σₚ value) with IC₅₀ data from enzymatic assays .
  • ADMET Prediction : SwissADME or pkCSM tools evaluate pharmacokinetics and toxicity risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.